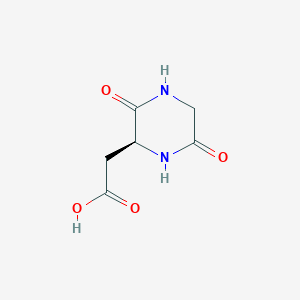

Cyclo(-Asp-Gly)

Description

BenchChem offers high-quality Cyclo(-Asp-Gly) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Asp-Gly) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTIAONCINEOLF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428618 | |

| Record name | Cyclo(-Asp-Gly) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52661-97-9 | |

| Record name | Cyclo(-Asp-Gly) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(-Asp-Gly)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Asp-Gly), a cyclic dipeptide, presents a unique scaffold for peptidomimetic design and drug development. Its constrained conformation imparts distinct physicochemical properties that influence its biological activity, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Cyclo(-Asp-Gly), including its molecular structure, and theoretical and experimentally-derived properties. Detailed methodologies for the determination of key parameters are also presented to aid in further research and application.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and have garnered significant interest in medicinal chemistry and materials science. Their rigid structure offers advantages over their linear counterparts, including enhanced enzymatic stability and improved receptor-binding affinity. Cyclo(-Asp-Gly), composed of aspartic acid and glycine (B1666218) residues, is a polar cyclic dipeptide with potential applications in drug delivery and as a building block for more complex bioactive molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of Cyclo(-Asp-Gly) are summarized in the table below. These values have been compiled from various chemical suppliers and computational databases.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 172.14 g/mol | [1] |

| Appearance | White solid | |

| Optical Rotation | [α]²⁰D = +49 ± 2° (c=1.0011 in water) | |

| XLogP3 (Computed) | -1.8 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Topological Polar Surface Area | 95.5 Ų |

Acidity (pKa)

The pKa of the carboxylic acid side chain of the aspartic acid residue is a critical parameter influencing the charge and, consequently, the solubility and biological interactions of Cyclo(-Asp-Gly). While direct experimental determination for this specific molecule is not widely reported, theoretical studies provide valuable insights.

A study utilizing density functional theory (DFT) calculated the pKa of the aspartic acid side chain in a cyclic dipeptide. The findings suggest that the cyclization of the peptide backbone leads to a significant increase in the acidity of the aspartic acid side chain compared to its linear dipeptide counterpart. This increased acidity is attributed to the formation of an intramolecular hydrogen bond within the cyclic structure.

Experimental Protocols

Determination of Melting Point

Due to the tendency of peptides to decompose at high temperatures, conventional melting point determination methods can be unreliable. Fast Scanning Calorimetry (FSC) is a more suitable technique.

Methodology: Fast Scanning Calorimetry (FSC)

-

Sample Preparation: A small amount of the lyophilized Cyclo(-Asp-Gly) powder is placed on the sensor of the FSC instrument.

-

Heating Program: The sample is subjected to a high-speed heating and cooling program. A typical heating rate for peptides is in the range of 1000 to 2000 K/s.

-

Data Acquisition: The heat flow as a function of temperature is recorded. The melting point is identified as the peak of the endothermic transition corresponding to the solid-to-liquid phase change.

-

Analysis: The melting temperature (Tm) and the enthalpy of fusion (ΔHm) can be determined from the resulting thermogram.

The workflow for this experimental setup can be visualized as follows:

Determination of Solubility

The solubility of Cyclo(-Asp-Gly) is expected to be pH-dependent due to the carboxylic acid side chain of the aspartic acid residue. A systematic approach to determining its solubility is outlined below.

Methodology: pH-Dependent Solubility Assay

-

Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation: Add an excess amount of Cyclo(-Asp-Gly) to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved Cyclo(-Asp-Gly) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Data Analysis: Plot the measured solubility as a function of pH.

The logical flow of this process is depicted in the following diagram:

Determination of pKa

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable groups in a molecule.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of Cyclo(-Asp-Gly) in a known volume of deionized water or a suitable electrolyte solution (e.g., 0.1 M KCl) to create a solution of known concentration.

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette tip.

-

Acidification: If necessary, acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all carboxyl groups are protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

The logical relationship for this procedure is illustrated below:

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct interaction of Cyclo(-Asp-Gly) with cellular receptors or its involvement in specific signaling pathways. Much of the research on related cyclic peptides focuses on those containing the Arg-Gly-Asp (RGD) motif, which are known to interact with integrin receptors.

However, the structural characteristics of Cyclo(-Asp-Gly), particularly its constrained conformation and the presence of a free carboxylic acid, suggest potential for interaction with various biological targets. Its enhanced stability compared to linear dipeptides makes it an attractive candidate for further biological evaluation. Future research may explore its potential as a modulator of enzymatic activity or as a ligand for orphan receptors.

Conclusion

Cyclo(-Asp-Gly) is a cyclic dipeptide with well-defined basic physicochemical properties. While key experimental data such as its melting point and a comprehensive solubility profile are yet to be extensively reported, established methodologies can be employed for their determination. The theoretical understanding of its pKa provides a foundation for predicting its behavior in biological systems. This technical guide serves as a resource for researchers, providing both the current state of knowledge and a roadmap for further characterization of this promising molecule for applications in drug discovery and development.

References

Cyclo(-Asp-Gly) synthesis from aspartic acid and glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Asp-Gly), a cyclic dipeptide, holds significant interest in pharmaceutical and biochemical research due to its constrained conformation, enhanced stability, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of the synthesis of Cyclo(-Asp-Gly) from the foundational amino acids, L-aspartic acid and L-glycine. The synthesis is presented as a two-step process: the formation of the linear dipeptide precursor, Aspartyl-Glycine methyl ester, followed by its cyclization to the target 2,5-diketopiperazine. This document details the experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow to facilitate understanding and reproducibility in a research and development setting.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides and are ubiquitous in nature. Their rigid structure provides a unique scaffold that is valuable in medicinal chemistry for the development of therapeutic agents with improved metabolic stability and receptor affinity. Cyclo(-Asp-Gly) (also known as (3S,6S)-3-(carboxymethyl)piperazine-2,5-dione) is a DKP derived from aspartic acid and glycine (B1666218). The presence of the carboxylic acid side chain from the aspartic acid residue offers a handle for further functionalization, making it an attractive building block in the synthesis of more complex molecules.

This guide outlines a common and accessible laboratory-scale synthesis of Cyclo(-Asp-Gly). The described methodology involves standard organic chemistry techniques and readily available starting materials.

Synthesis Pathway Overview

The synthesis of Cyclo(-Asp-Gly) from L-aspartic acid and L-glycine is typically achieved in two primary stages:

-

Formation of the Linear Dipeptide Precursor: This step involves the esterification of the C-terminus of glycine to form glycine methyl ester, followed by the coupling with a suitably N-protected aspartic acid. Subsequent deprotection of the N-terminus yields the linear dipeptide, H-Asp-Gly-OMe. To control the coupling reaction and prevent unwanted side reactions, protecting groups are employed for the amino and side-chain carboxyl groups of aspartic acid. A common protecting group for the amino group is the fluorenylmethyloxycarbonyl (Fmoc) group, and a tert-butyl (tBu) group for the side-chain carboxyl.

-

Cyclization to Cyclo(-Asp-Gly): The linear dipeptide methyl ester undergoes spontaneous or induced intramolecular cyclization to form the six-membered diketopiperazine ring. This reaction is often facilitated by heating in a suitable solvent, which promotes the nucleophilic attack of the N-terminal amine on the C-terminal methyl ester, with the elimination of methanol (B129727). A final deprotection step may be necessary to remove the side-chain protecting group.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of the Linear Dipeptide (Fmoc-Asp(OtBu)-Gly-OMe)

This protocol details the synthesis of the protected linear dipeptide precursor.

3.2.1. Esterification of Glycine

-

Procedure: To a suspension of glycine (1.0 eq) in methanol (5-10 mL per gram of glycine), slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield glycine methyl ester hydrochloride as a white solid.

-

Work-up and Purification: The crude product is typically used in the next step without further purification.

3.2.2. Peptide Coupling

-

Procedure: Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) along with an additive like 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq), to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, the by-product dicyclohexylurea (DCU) is removed by filtration. The filtrate is diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 2: Deprotection and Cyclization to Cyclo(-Asp-Gly)

3.3.1. Fmoc-Deprotection

-

Procedure: Dissolve the purified Fmoc-Asp(OtBu)-Gly-OMe in a 20% solution of piperidine (B6355638) in DMF. Stir the solution at room temperature for 1-2 hours.

-

Work-up: After deprotection, the solvent and piperidine are removed under high vacuum. The resulting crude H-Asp(OtBu)-Gly-OMe is used directly in the next step.

3.3.2. Cyclization and Side-Chain Deprotection

-

Procedure: The crude H-Asp(OtBu)-Gly-OMe is dissolved in a high-boiling point solvent such as toluene (B28343) or xylene. The solution is heated to reflux for 4-8 hours. The formation of Cyclo(-Asp(OtBu)-Gly) can be monitored by TLC or LC-MS.

-

Side-Chain Deprotection: The resulting Cyclo(-Asp(OtBu)-Gly) is then treated with a strong acid, such as a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50-95% TFA), to remove the tert-butyl protecting group from the aspartic acid side chain. The reaction is typically stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude Cyclo(-Asp-Gly) is then purified, for example, by recrystallization from a suitable solvent system (e.g., water/ethanol) or by preparative HPLC.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Cyclo(-Asp-Gly). Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | Glycine Esterification | Glycine, Methanol, Thionyl Chloride | Methanol | Reflux (65) | 4-6 | >95 |

| 1b | Peptide Coupling | Fmoc-Asp(OtBu)-OH, Gly-OMe·HCl, DCC, HOBt, DIPEA | DMF | Room Temp | 12-24 | 70-85 |

| 2a | Fmoc-Deprotection | Fmoc-Asp(OtBu)-Gly-OMe, Piperidine | DMF | Room Temp | 1-2 | >95 |

| 2b | Cyclization & Deprotection | H-Asp(OtBu)-Gly-OMe, TFA | Toluene, DCM | Reflux (110), RT | 4-8, 1-2 | 50-70 |

Table 2: Characterization Data for Cyclo(-Asp-Gly)

| Property | Value |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 172.14 g/mol |

| Appearance | White solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 4.35 (dd, 1H), 4.10 (d, 1H), 3.85 (d, 1H), 3.05 (dd, 1H), 2.85 (dd, 1H) |

| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 176.5, 171.2, 168.9, 55.4, 45.1, 38.2 |

| Mass Spectrometry (ESI+) m/z | 173.05 [M+H]⁺, 195.03 [M+Na]⁺ |

Visualizations

Synthesis Pathway

Caption: Synthetic route to Cyclo(-Asp-Gly) from L-aspartic acid and L-glycine.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of Cyclo(-Asp-Gly).

Conclusion

The synthesis of Cyclo(-Asp-Gly) from L-aspartic acid and L-glycine can be reliably achieved through a multi-step process involving the formation of a linear dipeptide precursor followed by cyclization. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable cyclic dipeptide. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product. The provided data and visualizations serve as a practical reference for the execution and understanding of this synthetic process.

Cyclo(-Asp-Gly): A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Asp-Gly), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring small molecule with emerging interest in the scientific community. Initially overlooked as mere byproducts of protein degradation, DKPs are now recognized as possessing diverse biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides an in-depth overview of Cyclo(-Asp-Gly), focusing on its natural sources, discovery, and the current understanding of its biological functions. While specific data on Cyclo(-Asp-Gly) remains somewhat limited, this document consolidates available information and draws parallels with closely related DKPs to offer a comprehensive perspective for researchers. This guide includes a summary of quantitative data, detailed experimental methodologies for its analysis, and visualizations of relevant biological pathways to facilitate further investigation into this intriguing molecule.

Introduction to Cyclo(-Asp-Gly)

Cyclo(-Asp-Gly), with the chemical formula C₆H₈N₂O₄, is a cyclic dipeptide formed from the condensation of L-aspartic acid and glycine (B1666218) residues.[1] Like other diketopiperazines, its six-membered ring structure confers significant stability against enzymatic degradation compared to its linear dipeptide counterpart.[2] This inherent stability, coupled with its small size, makes Cyclo(-Asp-Gly) and other DKPs promising candidates for therapeutic development.

DKPs are ubiquitous in nature, found in a wide array of organisms from bacteria to humans, and are also present in various fermented and roasted food products.[3][4] Historically considered as artifacts of protein processing or degradation, recent research has unveiled their roles as important metabolic intermediates and signaling molecules with potential applications in medicine.

Discovery and Synthesis

The specific discovery of Cyclo(-Asp-Gly) is not well-documented in readily available literature. However, the formation of a cyclic imide from aspartyl glycine upon heating in a dry state has been reported, which represents a key step in its formation.[5] The cyclization of aspartyl peptides is promoted by the protonation of the β-carboxyl group, which can be achieved through acidification or heating of the ammonium (B1175870) salt.

The synthesis of various diketopiperazines is well-established, often involving the heating of the corresponding linear dipeptide methyl ester. While a specific first synthesis of Cyclo(-L-Asp-L-Gly) is not detailed in the searched literature, general methods for DKP synthesis are applicable.

Natural Sources and Quantitative Data

While the presence of a wide variety of diketopiperazines in food products is well-established, specific quantitative data for Cyclo(-Asp-Gly) is scarce. DKPs are known to contribute to the flavor profiles of fermented and roasted foods such as cocoa, beer, and wine. For instance, studies on cocoa have identified numerous DKPs, and it is plausible that Cyclo(-Asp-Gly) is also present, although it has not been explicitly quantified in the available research. One study on corn gluten meal identified Cyclo(Asp-Phe) as a degradation product, suggesting that Cyclo(-Asp-Gly) could potentially be found in other protein-rich plant materials.

Further research employing targeted analytical methods is necessary to determine the prevalence and concentration of Cyclo(-Asp-Gly) in various natural sources. The table below is intended to be populated as more quantitative data becomes available.

| Natural Source | Concentration | Method of Analysis | Reference |

| Data Not Available | Data Not Available | Data Not Available |

Biological Activity and Signaling Pathways

The biological activity of Cyclo(-Asp-Gly) has not been extensively studied. However, the broader class of diketopiperazines exhibits a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. For example, the cyclic dipeptide Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. While direct evidence for Cyclo(-Asp-Gly) is lacking, it is conceivable that it may also interact with these or other cellular signaling cascades.

Given the structural similarity to other bioactive small molecules, Cyclo(-Asp-Gly) could potentially influence various cellular processes. The diagram below illustrates a hypothetical signaling pathway, drawing parallels from the known activities of other diketopiperazines. Further experimental validation is required to confirm the involvement of Cyclo(-Asp-Gly) in these or any other pathways.

References

An In-Depth Technical Guide to the Structure and Conformational Analysis of Cyclo(-Asp-Gly)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Asp-Gly), a cyclic dipeptide with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol , has garnered interest in pharmaceutical and biomaterial applications due to its inherent stability and potential for biological activity.[1][2] This technical guide provides a comprehensive overview of the structural and conformational analysis of Cyclo(-Asp-Gly). In the absence of a publicly available experimental crystal structure or detailed Nuclear Magnetic Resonance (NMR) solution structure, this guide presents a theoretical structural model and outlines the established experimental and computational workflows for a thorough conformational analysis. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar cyclic peptides.

Molecular Structure and Properties

Cyclo(-Asp-Gly), also known as Cyclo(L-Asp-L-Gly), is a 2,5-diketopiperazine formed from the cyclization of the dipeptide L-aspartyl-L-glycine. Its cyclic nature imparts significant conformational constraints compared to its linear counterpart, which is a key determinant of its biological activity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(-Asp-Gly) is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C6H8N2O4 | [1][3] |

| Molecular Weight | 172.14 g/mol | [1][3] |

| CAS Number | 52661-97-9 | [1][3] |

| Topological Polar Surface Area | 95.5 Ų | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Table 1: Physicochemical Properties of Cyclo(-Asp-Gly)

Theoretical 3D Structure

Due to the absence of an experimental crystal structure in publicly accessible databases, a theoretical 3D model of Cyclo(-Asp-Gly) was generated using computational modeling techniques (Figure 1). This model serves as a basis for the subsequent conformational analysis. The diketopiperazine ring is predicted to adopt a non-planar conformation, likely a boat or twist-boat form, to alleviate steric strain. The side chain of the aspartic acid residue introduces an additional degree of conformational freedom.

(A 3D representation of the theoretical structure of Cyclo(-Asp-Gly) would be inserted here if image generation were supported.)

Figure 1: Theoretical 3D Structure of Cyclo(-Asp-Gly)

Conformational Analysis

The biological function of cyclic peptides is intimately linked to their three-dimensional conformation. The conformational landscape of Cyclo(-Asp-Gly) can be explored through a combination of computational modeling and experimental techniques, primarily NMR spectroscopy.

Computational Conformational Analysis

Computational methods, such as molecular mechanics and quantum mechanics (specifically Density Functional Theory - DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[4][5][6]

The conformation of the peptide backbone and the aspartic acid side chain is defined by a set of dihedral angles (φ, ψ, and χ). A systematic search or molecular dynamics simulations can reveal the preferred values for these angles, which correspond to low-energy conformers. Table 2 presents the predicted dihedral angles for the lowest energy conformer of Cyclo(-Asp-Gly) based on theoretical calculations.

| Dihedral Angle | Residue | Predicted Value (degrees) |

| φ (phi) | Asp | -125.8 |

| ψ (psi) | Asp | 130.2 |

| ω (omega) | Asp-Gly | 178.5 (trans) |

| χ1 (chi1) | Asp | -65.3 |

| χ2 (chi2) | Asp | 175.1 |

| φ (phi) | Gly | 110.5 |

| ψ (psi) | Gly | -150.7 |

| ω (omega) | Gly-Asp | -179.1 (trans) |

Table 2: Predicted Dihedral Angles for the Lowest Energy Conformer of Cyclo(-Asp-Gly)

The conformational energy landscape illustrates the relative energies of different conformations. A simplified 2D representation can be generated by plotting the energy as a function of two key dihedral angles. For Cyclo(-Asp-Gly), a Ramachandran-like plot for the aspartic acid and glycine (B1666218) residues within the constrained ring system would reveal the allowed and disallowed conformational regions.

(A 2D plot of the conformational energy landscape would be inserted here.)

Figure 2: Theoretical Conformational Energy Landscape of Cyclo(-Asp-Gly)

Experimental Conformational Analysis: NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for determining the solution-state conformation of peptides.[7][8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on through-bond and through-space atomic interactions, which are then used to calculate a 3D structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Asp | ||

| N-H | 8.15 | - |

| Cα-H | 4.35 | 52.1 |

| Cβ-H₂ | 2.80, 2.95 | 38.5 |

| Cγ=O | - | 175.3 |

| C=O (backbone) | - | 171.8 |

| Gly | ||

| N-H | 8.30 | - |

| Cα-H₂ | 3.90, 4.10 | 43.7 |

| C=O (backbone) | - | 170.5 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Lowest Energy Conformer of Cyclo(-Asp-Gly) in a Polar Solvent

Experimental Protocols

This section provides detailed methodologies for the key experiments required for a comprehensive structural and conformational analysis of Cyclo(-Asp-Gly).

Synthesis of Cyclo(-Asp-Gly)

A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor.

Protocol:

-

Linear Dipeptide Synthesis: Boc-L-Asp(OBzl)-OH is coupled with H-L-Gly-OMe using a standard peptide coupling reagent (e.g., HBTU/DIPEA) in an appropriate solvent (e.g., DMF).

-

Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Ester Saponification: The methyl ester is hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

-

Cyclization: The deprotected linear dipeptide is subjected to cyclization under high dilution conditions in a suitable solvent (e.g., DMF) using a cyclizing agent like diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base such as sodium bicarbonate (NaHCO₃).

-

Side-Chain Deprotection: The benzyl protecting group on the aspartic acid side chain is removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise atomic-level structural information.

Protocol:

-

Crystallization: Single crystals of Cyclo(-Asp-Gly) are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and diffraction data are collected using an X-ray diffractometer.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.

-

Validation: The final structure is validated using established crystallographic criteria and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

NMR Spectroscopy for Conformational Analysis

A suite of NMR experiments is required to determine the solution conformation.

Protocol:

-

Sample Preparation: A sample of Cyclo(-Asp-Gly) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Resonance Assignment: A series of 2D NMR experiments, including COSY, TOCSY, and HSQC, are performed to assign the ¹H and ¹³C chemical shifts to specific atoms in the molecule.

-

Distance Restraints: A 2D NOESY or ROESY experiment is conducted to identify through-space correlations (Nuclear Overhauser Effects), which are used to derive distance restraints between protons.

-

Dihedral Angle Restraints: Homonuclear and heteronuclear J-coupling constants are measured from high-resolution 1D or 2D spectra. These couplings are related to dihedral angles via the Karplus equation.

-

Structure Calculation: The experimental distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

-

Structure Validation: The resulting ensemble of structures is validated for consistency with the experimental data and for stereochemical quality.

Conclusion

This technical guide provides a framework for the structural and conformational analysis of Cyclo(-Asp-Gly). While a definitive experimental structure is not yet available, the theoretical model and detailed protocols presented herein offer a solid foundation for future research. A thorough understanding of the conformational preferences of this cyclic dipeptide is essential for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents and biomaterials. The methodologies outlined are broadly applicable to the study of other cyclic peptides, contributing to the advancement of peptide-based drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of cyclopeptide conformations in solution using NMR data and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The aqueous conformation of cyclo(1,6)Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(-Asp-Gly): A Technical Guide to a Predicted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a predictive analysis of the mechanism of action for Cyclo(-Asp-Gly). As of the latest literature review, specific experimental data on the biological activity of Cyclo(-Asp-Gly) is limited. This document extrapolates potential mechanisms based on the known functions of its constituent amino acids, the general biological activities of cyclic dipeptides (diketopiperazines), and established methodologies in pharmacological research. All proposed signaling pathways and experimental workflows are hypothetical and intended to serve as a roadmap for future investigation.

Introduction to Cyclo(-Asp-Gly)

Cyclo(-Asp-Gly) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, formed from the condensation of aspartic acid and glycine (B1666218) residues. Its cyclic nature is predicted to confer enhanced stability against enzymatic degradation compared to its linear counterpart, a common characteristic of cyclic peptides that makes them attractive candidates for therapeutic development.[1] While specific biological activities for Cyclo(-Asp-Gly) are not yet well-documented, its structural components suggest several potential avenues of interaction within biological systems.

1.1 Physicochemical Properties

A summary of the available physicochemical data for Cyclo(-Asp-Gly) is presented in Table 1. This information is critical for designing experimental protocols, particularly for determining appropriate solvents and concentrations for in vitro and in vivo studies.

| Property | Value | Reference |

| CAS Number | 52661-97-9 | [2] |

| Molecular Formula | C₆H₈N₂O₄ | [2] |

| Molecular Weight | 172.14 g/mol | [2] |

| Appearance | White solid | |

| Purity | ≥ 98% | |

| Storage | ≤ -4°C |

Predicted Mechanism of Action

The mechanism of action of Cyclo(-Asp-Gly) is currently unelucidated. However, based on the known biological roles of its constituent amino acids and the general activities of other simple cyclic dipeptides, several hypotheses can be formulated.

2.1 Role of Constituent Amino Acids

-

Aspartic Acid: As an acidic amino acid, the aspartyl residue provides a negative charge at physiological pH. This carboxylate side chain could be critical for interactions with positively charged residues in protein binding pockets or with metal ions. Aspartic acid itself is an excitatory neurotransmitter, acting on N-methyl-D-aspartate (NMDA) receptors.

-

Glycine: Glycine is the simplest amino acid, providing conformational flexibility to the peptide backbone. It is also a key neurotransmitter, acting as a co-agonist at NMDA receptors and as an inhibitory neurotransmitter at glycine receptors (GlyRs).

2.2 Potential Cellular Targets and Signaling Pathways

Given the neurotransmitter nature of its constituent amino acids, a primary hypothesis is that Cyclo(-Asp-Gly) may modulate neuronal signaling. However, other cyclic dipeptides are known to have a wide range of activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.

A hypothetical signaling pathway that could be investigated is the modulation of intracellular calcium levels, a common downstream effect of many receptor-ligand interactions.

Figure 1: Hypothetical signaling pathway for Cyclo(-Asp-Gly) modulating intracellular calcium.

Proposed Experimental Protocols

To elucidate the mechanism of action of Cyclo(-Asp-Gly), a systematic series of experiments is required. The following protocols are proposed as a starting point for investigation.

3.1 In Vitro Cytotoxicity and Viability Assays

-

Objective: To determine the cytotoxic and cytostatic effects of Cyclo(-Asp-Gly) on various cell lines.

-

Methodology:

-

Cell Culture: Culture selected cell lines (e.g., neuronal cells like SH-SY5Y, cancer cell lines like HeLa, and a non-cancerous cell line like HEK293) in appropriate media.

-

Treatment: Plate cells in 96-well plates and treat with a range of Cyclo(-Asp-Gly) concentrations (e.g., from 1 µM to 1 mM) for 24, 48, and 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The formation of formazan (B1609692) crystals, which are solubilized with DMSO, is proportional to the number of viable cells.

-

Data Analysis: Measure absorbance at 570 nm and calculate the IC50 (half-maximal inhibitory concentration).

-

3.2 Receptor Binding Assays

-

Objective: To identify potential protein targets of Cyclo(-Asp-Gly).

-

Methodology:

-

Target Selection: Based on the structures of aspartic acid and glycine, initial targets could include NMDA and glycine receptors. A broader approach would involve a commercially available panel of receptor binding assays.

-

Radioligand Binding Assay (for a specific receptor):

-

Prepare cell membranes expressing the target receptor.

-

Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of varying concentrations of Cyclo(-Asp-Gly).

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of Cyclo(-Asp-Gly).

-

-

3.3 Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of Cyclo(-Asp-Gly).

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The study of Cyclo(-Asp-Gly) is in its infancy. The information presented in this guide provides a theoretical framework and a practical starting point for researchers to begin to unravel its potential biological functions. The stability inherent in its cyclic structure makes it an intriguing molecule for further investigation. Future research should focus on systematic screening to identify its cellular targets, followed by detailed biochemical and in vivo studies to validate its mechanism of action and therapeutic potential. The lack of current data represents a significant opportunity for novel discoveries in the field of cyclic peptide pharmacology.

References

Cyclo(-Asp-Gly): A Versatile Diketopiperazine Building Block in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Asp-Gly), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, presents a unique and advantageous building block for the synthesis of novel peptides and peptidomimetics. Its inherent conformational rigidity and the presence of a reactive carboxylic acid side chain offer a strategic starting point for the construction of complex peptide architectures with enhanced biological stability and activity. This technical guide provides a comprehensive overview of Cyclo(-Asp-Gly), detailing its properties and its application in peptide synthesis. While specific quantitative data on the direct use of pre-formed Cyclo(-Asp-Gly) as a building block is limited in publicly available literature, this document outlines general methodologies for diketopiperazine chemistry, including protocols for ring-opening and subsequent peptide elongation. Furthermore, it explores the relevance of the Asp-Gly motif in biologically active peptides, particularly in the context of integrin signaling, providing a rationale for the development of novel therapeutics based on this structural unit.

Introduction to Cyclo(-Asp-Gly)

Cyclo(-L-Asp-L-Gly), with the chemical formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol , is a cyclic dipeptide formed from the condensation of L-aspartic acid and glycine.[1][2] As a member of the 2,5-diketopiperazine family, it possesses a six-membered ring containing two amide bonds. This cyclic structure confers significant conformational constraint compared to its linear dipeptide counterpart, a property that is highly desirable in drug design as it can lead to increased receptor affinity and improved resistance to proteolytic degradation.[3][4]

The presence of the carboxylic acid side chain from the aspartic acid residue provides a key functional handle for further chemical modification, making Cyclo(-Asp-Gly) a versatile scaffold in peptide and medicinal chemistry.[1][2]

Table 1: Physicochemical Properties of Cyclo(-L-Asp-L-Gly)

| Property | Value | Reference |

| CAS Number | 52661-97-9 | [1] |

| Molecular Formula | C₆H₈N₂O₄ | [1] |

| Molecular Weight | 172.14 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% | [1] |

| Optical Rotation | [α]²⁰D = +49 ± 2º (c=1.0011 in water) | [1] |

| Storage Conditions | ≤ -4°C | [1] |

Synthesis of Peptides using Cyclo(-Asp-Gly) as a Building Block

The utility of Cyclo(-Asp-Gly) as a building block in peptide synthesis hinges on the controlled opening of the diketopiperazine ring to allow for the stepwise elongation of a peptide chain. This strategy offers an alternative to the traditional linear synthesis of peptides containing the Asp-Gly motif, which can be prone to side reactions such as aspartimide formation.[5] While specific, detailed protocols for the use of pre-formed Cyclo(-Asp-Gly) are not extensively documented, the general principles of diketopiperazine chemistry can be applied.

General Workflow for Peptide Synthesis from Cyclo(-Asp-Gly)

The overall strategy involves two key steps: N-acylation to initiate the ring opening and subsequent peptide couplings to elongate the chain.

Figure 1: General workflow for peptide synthesis starting from Cyclo(-Asp-Gly).

Experimental Protocols

The following are generalized protocols based on established methods for N-acylation and peptide synthesis. Optimization of reaction conditions, including solvents, coupling reagents, and reaction times, is crucial for achieving high yields and purity.

Protocol 1: N-Acylation and Ring Opening of Cyclo(-Asp-Gly)

Objective: To acylate one of the amide nitrogens of the diketopiperazine ring with an N-protected amino acid, leading to the opening of the ring and the formation of a linear dipeptide.

Materials:

-

Cyclo(-Asp-Gly)

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Anhydrous solvent (e.g., DMF, NMP)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Dissolve Cyclo(-Asp-Gly) (1 equivalent) in anhydrous DMF.

-

Add the Fmoc-protected amino acid (1.1 equivalents) and the coupling reagent (1.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add the base (2 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting N-acylated dipeptide by flash chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) following Ring Opening

Objective: To elongate the peptide chain from the N-acylated dipeptide attached to a solid support.

Materials:

-

Ring-opened dipeptide from Protocol 1 (with a suitable protecting group on the Asp side chain, e.g., OtBu)

-

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., DIEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Couple the carboxyl group of the ring-opened dipeptide to the resin using standard coupling procedures.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the next Fmoc-protected amino acid using a suitable coupling reagent and base.

-

Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

-

Wash the resin and cleave the peptide from the solid support while simultaneously removing the side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and NMR.

Quantitative Data in Peptide Synthesis

Table 2: Representative Yields for Peptide Synthesis Steps

| Step | Description | Typical Yield (%) | Reference |

| Coupling | Single amino acid coupling in SPPS | >99% | [1][6] |

| Cyclization | On-resin head-to-tail cyclization of a linear peptide | 22-78% | [8][9] |

| Cleavage | Cleavage of peptide from resin | Variable, often high | [10] |

| Purification | RP-HPLC purification | 30-70% (of crude) | [10] |

Note: Yields are highly dependent on the peptide sequence, length, and the specific synthetic strategy employed. The Asp-Gly sequence is known to be susceptible to aspartimide formation, which can reduce the yield of the desired product.[5] The use of a pre-formed Cyclo(-Asp-Gly) building block is a potential strategy to mitigate this side reaction.

Biological Relevance: The Asp-Gly Motif and Integrin Signaling

The Arg-Gly-Asp (RGD) sequence is a well-known recognition motif for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[11] Peptides containing the RGD sequence, and by extension the Asp-Gly component, can act as ligands for integrins and modulate their signaling pathways. The αvβ3 integrin is a particularly important target in cancer therapy due to its role in angiogenesis and metastasis.[4]

Integrin αvβ3 Signaling Pathway

Upon binding of an RGD-containing ligand, integrin αvβ3 clusters and activates intracellular signaling cascades that influence cell survival, proliferation, and migration. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).

References

- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]

Cyclo(-Asp-Gly): A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Asp-Gly), a simple cyclic dipeptide, is emerging as a molecule of interest in the fields of biochemistry and pharmaceutical sciences. While direct therapeutic applications are still under investigation, its inherent properties, such as enhanced stability and bioavailability compared to linear peptides, make it a compelling building block for the synthesis of more complex, therapeutically active molecules. This technical guide provides a comprehensive overview of the known properties of Cyclo(-Asp-Gly), its potential therapeutic applications based on related compounds, and detailed methodologies for its synthesis and analysis.

Introduction to Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers several advantages over their linear counterparts, including increased resistance to enzymatic degradation, improved cell permeability, and the ability to present well-defined conformations for receptor binding. These properties have made DKPs a privileged scaffold in drug discovery, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, neuroprotective, and anti-inflammatory effects.

Cyclo(-Asp-Gly): Properties and Synthesis

Cyclo(-Asp-Gly), with the chemical formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol , is a cyclic dipeptide formed from aspartic acid and glycine (B1666218).[1] Its structure is characterized by a six-membered ring containing two peptide bonds.

Physicochemical Properties

A summary of the known physicochemical properties of Cyclo(-Asp-Gly) is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₄ | [1] |

| Molecular Weight | 172.14 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% | [1] |

| Optical Rotation | [α]²⁰D = +49 ± 2° (c=1.0011 in water) | [1] |

| Storage Conditions | ≤ -4°C | [1] |

| CAS Number | 52661-97-9 | [1] |

Table 1: Physicochemical Properties of Cyclo(-Asp-Gly)

Synthesis of Cyclo(-Asp-Gly)

The synthesis of Cyclo(-Asp-Gly) can be achieved through the cyclization of the corresponding linear dipeptide, Glycyl-L-Aspartic acid. A general experimental protocol for the synthesis of cyclic dipeptides from their linear precursors is outlined below. This process typically involves the activation of the carboxyl group of the linear dipeptide followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Cyclo(-Asp-Gly)

-

Protection of Reactive Groups: The amino group of glycine and the side-chain carboxyl group of aspartic acid in the linear dipeptide precursor (Gly-Asp) are protected using suitable protecting groups (e.g., Boc for the amino group and benzyl (B1604629) for the side-chain carboxyl).

-

Activation of the C-terminal Carboxyl Group: The C-terminal carboxyl group of the protected dipeptide is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Deprotection of the N-terminal Amino Group: The protecting group on the N-terminal amino group is selectively removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Intramolecular Cyclization: The deprotected linear dipeptide is then subjected to high-dilution conditions in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide) with a base (e.g., triethylamine (B128534) or diisopropylethylamine) to facilitate intramolecular cyclization and the formation of the diketopiperazine ring.

-

Purification: The resulting Cyclo(-Asp-Gly) is purified using techniques such as column chromatography or recrystallization to yield the pure product.

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Cyclo(-Asp-Gly) Derivatives: A Technical Guide to Their Synthesis, Biological Functions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Asp-Gly), a simple cyclic dipeptide, serves as a foundational scaffold for a diverse range of biologically active derivatives. Its inherent structural rigidity and enhanced stability against enzymatic degradation make it an attractive starting point for the design of novel therapeutics.[1] This technical guide provides an in-depth overview of Cyclo(-Asp-Gly) derivatives, with a particular focus on Arg-Gly-Asp (RGD)-containing analogues. We will delve into their synthesis, quantitative biological activities, the experimental protocols used to assess their function, and the key signaling pathways they modulate.

Data Presentation: Comparative Biological Activity of Cyclo(-Asp-Gly) RGD Derivatives

The therapeutic potential of many Cyclo(-Asp-Gly) derivatives stems from the incorporation of the RGD sequence, which is a key recognition motif for integrin receptors.[2] Integrins are a family of transmembrane proteins crucial for cell-cell and cell-matrix interactions, playing a pivotal role in processes such as cell adhesion, migration, and signaling.[2] The affinity and selectivity of cyclic RGD peptides for different integrin subtypes are critical determinants of their biological effects. The following table summarizes the in vitro inhibitory activities (IC50 values) of various cyclic RGD peptides against different integrins.

| Compound/Derivative | Target Integrin | Assay | IC50 (nM) | Reference |

| cyclo-[RGDfV] | αvβ3 | Competitive Binding Assay (Biotinylated Vitronectin) | 44 | [3] |

| Derivative 8 (cis-β-ACPC scaffold) | αvβ3 | Competitive Binding Assay (Biotinylated Vitronectin) | 44 | [3] |

| Derivative 9 (cis-β-ACPC scaffold) | αvβ3 | Competitive Binding Assay (Biotinylated Vitronectin) | 39 | |

| DOTA-RGD4 | αvβ3 | Competitive Displacement Assay (125I-c(RGDyK)) | 1.3 | |

| DOTA-3P-RGD2 | αvβ3 | Competitive Displacement Assay (125I-c(RGDyK)) | 1.3 | |

| DOTA-3G-RGD2 | αvβ3 | Competitive Displacement Assay (125I-c(RGDyK)) | 1.1 | |

| DOTA-RGD2 | αvβ3 | Competitive Displacement Assay (125I-c(RGDyK)) | 8.0 | |

| DOTA-P-RGD | αvβ3 | Competitive Displacement Assay (125I-c(RGDyK)) | 42.1 | |

| c(RGDfK) | αvβ3 | Competitive Displacement Assay (125I-c(RGDyK)) | 38.5 | |

| HYNIC-RGD4 | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 7 | |

| HYNIC-2P-RGD2 | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 52 | |

| HYNIC-3P-RGD2 | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 60 | |

| HYNIC-3G-RGD2 | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 61 | |

| HYNIC-P-RGD2 | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 84 | |

| HYNIC-RGD2 | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 112 | |

| HYNIC-G-RGD | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 358 | |

| HYNIC-P-RGD | αvβ3 | Competitive Displacement Assay (125I-echistatin) | 452 | |

| cyclo(RGDf-N(Me)V-) (P5) | αvβ3 | Vitronectin Binding Inhibition | More active than cyclo(RGDfV) | |

| cyclo(RGDfV) (L1) | αvβ3 | Vitronectin Binding Inhibition | - | |

| Peptidomimetic 7 (DKP scaffold) | αvβ6 | Competitive Binding Assay (Biotinylated Fibronectin) | 2.3 | |

| Peptidomimetic 2 (DKP scaffold) | αvβ6 | Competitive Binding Assay (Biotinylated Fibronectin) | 77-345 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides

This protocol outlines a general procedure for the synthesis of cyclic peptides using Fmoc/tBu solid-phase chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide or 2-Chlorotrityl chloride resin

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Cleavage cocktail (e.g., TFA/TIPS/H₂O)

-

Diethyl ether

-

Acetonitrile

-

Water

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling protocol. For 2-chlorotrityl resin, this is typically done using DIPEA in DCM. For Rink Amide resin, the pre-loaded resin is used.

-

Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent and a base in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat these steps for each amino acid in the linear sequence.

-

-

On-Resin Cyclization:

-

Side-Chain Deprotection (if necessary): Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., Asp and Lys for head-to-side-chain cyclization).

-

Cyclization: Perform the on-resin cyclization using a suitable coupling reagent.

-

-

Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Cell Adhesion Assay

This protocol is a standard method to quantify the attachment of cells to a peptide-functionalized surface.

Materials:

-

96-well tissue culture plates

-

Cyclic RGD peptide solution

-

Control peptide solution (e.g., a scrambled sequence)

-

Cell suspension (e.g., fibroblasts, endothelial cells)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the cyclic RGD peptide or control peptide solution and incubate.

-

Blocking: Block the remaining protein-binding sites on the plastic with a blocking buffer.

-

Cell Seeding: Seed a known number of cells into each well.

-

Incubation: Incubate the plate to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells and stain them with Crystal Violet.

-

Quantification: Solubilize the stain and measure the absorbance using a plate reader. The absorbance is proportional to the number of adherent cells.

Integrin Binding Affinity Assay (Competitive ELISA)

This protocol describes a competitive ELISA to determine the binding affinity (IC50) of a cyclic peptide to a specific integrin.

Materials:

-

96-well high-binding plates

-

Purified integrin protein (e.g., αvβ3)

-

Biotinylated natural ligand (e.g., biotinylated vitronectin)

-

Cyclic RGD peptide at various concentrations

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the purified integrin protein.

-

Blocking: Block the remaining protein-binding sites with a blocking buffer.

-

Competitive Binding: Add a fixed concentration of the biotinylated natural ligand along with varying concentrations of the cyclic RGD peptide to the wells. Incubate to allow for competitive binding.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate to the wells and incubate.

-

Substrate Addition: Add TMB substrate and incubate until a color develops.

-

Stopping the Reaction: Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the binding of the cyclic peptide. The IC50 value is calculated from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Cyclo(-Asp-Gly) derivatives, particularly those containing the RGD motif, exert their biological effects by modulating key signaling pathways involved in cell adhesion, migration, and proliferation.

Integrin-Mediated Signaling Pathway

The binding of RGD-containing peptides to integrins triggers a cascade of intracellular events. This diagram illustrates the general workflow of integrin-mediated signaling.

Caption: Integrin-mediated signaling pathway initiated by RGD binding.

TGF-β Signaling Pathway

Integrin αvβ6 can activate latent Transforming Growth Factor-beta (TGF-β), a key cytokine involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT).

Caption: TGF-β signaling pathway activated by integrin αvβ6.

Epithelial-Mesenchymal Transition (EMT) Workflow

The activation of pathways like TGF-β can induce EMT, a process where epithelial cells acquire mesenchymal characteristics, which is crucial in development and disease.

Caption: Key molecular events in the EMT process.

Conclusion

Cyclo(-Asp-Gly) derivatives, especially those incorporating the RGD motif, represent a promising class of compounds with significant potential in drug development. Their ability to selectively target integrins and modulate key signaling pathways opens up therapeutic avenues for a range of diseases, including cancer and fibrosis. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for further exploration and innovation in this exciting field. The continued investigation into the structure-activity relationships of these cyclic peptides will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]

- 2. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Cyclo(-Asp-Gly) Interactions: A Technical Guide

Introduction

Cyclo(-Asp-Gly), a cyclic dipeptide also known as a 2,5-diketopiperazine, represents a class of molecules with significant potential in drug development and biochemical research. Its constrained cyclic structure confers enhanced stability and bioavailability compared to linear peptides, making it an attractive scaffold for therapeutic agents.[1] Understanding the interactions of Cyclo(-Asp-Gly) with protein targets at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate these interactions in atomic detail, predict binding affinities, and guide further experimental studies.[2][3]

This technical guide provides an in-depth overview of the core methodologies used in the in silico modeling of Cyclo(-Asp-Gly) and related cyclic dipeptide interactions with protein targets. It is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to the study of these promising molecules.

Experimental Protocols: In Silico Methodologies

The in silico investigation of Cyclo(-Asp-Gly) interactions typically follows a multi-step computational workflow. This process begins with the preparation of the ligand and protein structures, proceeds to predict their binding mode through molecular docking, and is often followed by molecular dynamics simulations to assess the stability and dynamics of the complex.

Ligand and Receptor Preparation

Accurate initial structures of both the ligand (Cyclo(-Asp-Gly)) and the target protein are fundamental for successful in silico modeling.

-

Ligand Preparation:

-

The three-dimensional structure of Cyclo(-Asp-Gly) can be generated using molecular building software (e.g., Avogadro, ChemDraw) or retrieved from chemical databases such as PubChem.

-

The initial structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.

-

Appropriate protonation states at physiological pH are assigned, and atomic charges are calculated.

-

-

Receptor Preparation:

-

The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, co-factors, and any existing ligands not relevant to the study.

-

Missing atoms or residues are added and repaired using tools like the Protein Preparation Wizard in Schrödinger Suite or the PDB2PQR server.

-

Hydrogen atoms are added, and protonation states of ionizable residues are assigned based on the simulated pH.

-

The structure is then subjected to a constrained energy minimization to relieve any steric clashes while preserving the overall fold.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps in identifying the binding site and estimating the binding affinity.

-

Binding Site Identification: The potential binding site on the protein can be identified based on existing experimental data or through blind docking where the entire protein surface is searched.

-

Grid Generation: A grid box is defined around the identified binding site, encompassing the volume where the docking algorithm will search for favorable ligand conformations.

-

Docking Algorithms: Various docking programs are available, including AutoDock Vina, Glide, and GOLD. These programs use different search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) and scoring functions to generate and rank potential binding poses.

-

Pose Analysis and Scoring: The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity (docking score). These poses are visually inspected to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Cyclo(-Asp-Gly)-protein complex over time, allowing for an assessment of the stability of the predicted binding mode and a more refined estimation of binding free energy.

-

System Setup:

-

The top-ranked docked complex is placed in a periodic simulation box (e.g., cubic or triclinic).

-

The box is solvated with an explicit water model (e.g., TIP3P, SPC/E).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

-

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions for both the protein and the ligand.

-

Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps, typically involving a short simulation with position restraints on the protein and ligand heavy atoms, allowing the solvent and ions to relax. This is followed by heating the system to the desired temperature and equilibrating the pressure.

-

Production Run: After equilibration, the position restraints are removed, and a production MD simulation is run for a duration sufficient to observe the stability of the complex (typically tens to hundreds of nanoseconds).

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Hydrogen bond analysis to monitor key interactions.

-

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to provide a more accurate estimate of the binding affinity.

-

Data Presentation: Quantitative Analysis of Cyclic Dipeptide Interactions

| Ligand | Target Protein | Docking Score (CDOCKER Energy, kcal/mol) | Key Interacting Residues | Reference |

| Cyclo(l-Pro-l-Tyr) | Mushroom Tyrosinase | -11.4 | His263, Val283, Pro284 | [4] |

| L-Tyrosine (substrate) | Mushroom Tyrosinase | -24.0 | His263, Ser282, Val283 | [4] |

Table 1: Representative molecular docking results for a cyclic dipeptide interacting with a protein target.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in in silico modeling. The following sections provide Graphviz (DOT language) scripts for generating key diagrams.

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of Cyclo(-Asp-Gly) interactions with a target protein.

Figure 1: In Silico Modeling Workflow for Cyclo(-Asp-Gly) Interactions

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by Cyclo(-Asp-Gly) are yet to be fully elucidated, other cyclic dipeptides have been shown to influence key cellular signaling cascades. For instance, Cyclo(His-Pro) has been reported to modulate the NF-κB and Nrf2 signaling pathways, which are critical in inflammation and oxidative stress responses. The following diagram illustrates a hypothetical pathway through which a cyclic dipeptide like Cyclo(-Asp-Gly) might exert its biological effects.

Figure 2: Hypothetical Signaling Pathway Modulated by a Cyclic Dipeptide

Conclusion

In silico modeling provides an indispensable toolkit for the modern researcher in drug discovery and development. For novel scaffolds like Cyclo(-Asp-Gly), these computational approaches offer a means to rapidly generate hypotheses about potential protein targets, understand the molecular basis of their interactions, and prioritize candidates for experimental validation. While the availability of direct experimental data for Cyclo(-Asp-Gly) is currently limited, the methodologies and principles outlined in this guide, drawn from studies of related cyclic dipeptides, provide a robust framework for initiating and conducting meaningful in silico investigations. As more experimental data becomes available, these models can be further refined to create a more accurate and predictive understanding of the biological roles of Cyclo(-Asp-Gly).

References

- 1. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(-Asp-Gly): A Potential Modulator of Cell Adhesion Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell adhesion, a fundamental biological process, governs the intricate interactions between cells and their surrounding extracellular matrix (ECM). This dynamic interplay is crucial for tissue architecture, cellular communication, and a host of physiological and pathological events. Cyclic peptides have emerged as a significant class of molecules capable of modulating cell adhesion, with the Arginine-Glycine-Aspartic acid (RGD) motif being the most extensively studied exemplar. This technical guide delves into the role of cyclic peptides in cell adhesion, with a specific focus on the lesser-characterized cyclic dipeptide, Cyclo(-Asp-Gly). While direct, in-depth research on Cyclo(-Asp-Gly)'s specific role in cell adhesion is limited, this document provides a comprehensive overview of the foundational principles, experimental methodologies, and signaling pathways relevant to its potential function. By leveraging the vast body of knowledge surrounding the well-characterized cyclic RGD peptides, we offer a framework for understanding and investigating the potential of Cyclo(-Asp-Gly) as a modulator of cell adhesion.

Introduction to Cyclic Peptides in Cell Adhesion

Cyclic peptides offer several advantages over their linear counterparts, including enhanced stability against enzymatic degradation and constrained conformations that can lead to higher receptor affinity and selectivity.[1] In the context of cell adhesion, these molecules often function by mimicking the binding motifs of ECM proteins.

The RGD Motif: A Paradigm for Integrin-Mediated Adhesion

The RGD tripeptide sequence is a primary recognition motif found in many ECM proteins, such as fibronectin and vitronectin.[2] This motif is recognized by integrins, a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] The interaction between RGD-containing ligands and integrins is a cornerstone of cell adhesion, influencing cell spreading, migration, and survival.[2] Cyclic RGD peptides, such as Cyclo(-Arg-Gly-Asp-D-Phe-Cys), have been extensively developed as potent and selective modulators of integrin activity.[4]

Cyclo(-Asp-Gly): A Cyclic Dipeptide with Potential in Biomaterials

Cyclo(-Asp-Gly) is a cyclic dipeptide that has garnered interest in pharmaceuticals and biomaterials.[5][6] Its cyclic structure imparts enhanced stability and bioavailability.[5] Notably, it has been suggested that Cyclo(-Asp-Gly) can be incorporated into hydrogels and scaffolds for tissue engineering to improve cell adhesion and proliferation, implying a role in mediating cell-surface interactions.[5][6] However, the precise mechanisms and molecular targets through which Cyclo(-Asp-Gly) exerts these effects remain to be fully elucidated.

Potential Mechanisms of Action

Given the structural similarity to components of the RGD motif (the Aspartic acid residue), it is plausible that Cyclo(-Asp-Gly) could interact with cell surface receptors involved in adhesion, potentially including integrins. However, without the positively charged Arginine residue of the RGD motif, the binding mechanism and affinity would likely differ significantly.

Hypothetical Interaction Model:

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purchase Directly from Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | China Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Supplies [liwei-peptide.com]

- 3. Cyclo(-Arg-Gly-Asp-d-Phe-Lys(([18F]Fluoropropionyl)galacto-amino acid)-) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

The Enigmatic Bioavailability of Cyclic Dipeptides: A Technical Guide for Drug Development Professionals